Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
CAS No.: 3652-48-0
Cat. No.: VC7970625
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3652-48-0 |
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Molecular Formula | C14H15NO2 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
Standard InChI Key | BQNZGDBTUKZKHE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |
Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C |
Structural and Molecular Characteristics
The pyrrole core of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is aromatic, with conjugated π-electrons stabilized by resonance. The methyl group at position 2 and the phenyl group at position 5 introduce steric and electronic effects that influence reactivity. The ethyl carboxylate at position 3 enhances solubility in polar organic solvents. Key molecular descriptors include:
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Exact Mass: 229.11000 g/mol
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Polar Surface Area (PSA): 42.09 Ų
The compound’s IUPAC name, ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, reflects its substitution pattern. Its structure has been confirmed via spectroscopic methods, including NMR, NMR, and IR spectroscopy .
Synthetic Methodologies
Microwave-Assisted One-Pot Synthesis
A solvent- and catalyst-free microwave-assisted method has been developed for synthesizing this compound. The reaction involves:
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Reactants: α-Bromoacetophenone, aniline, and ethyl acetoacetate.
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Conditions: Microwave irradiation at 300 W for 15 minutes.
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Yield: 65%, a significant improvement over conventional heating (20% yield) .
This green chemistry approach minimizes waste and reduces reaction time. The mechanism likely proceeds through a tandem nucleophilic substitution and cyclization pathway, forming the pyrrole ring in a single step.
Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 229.27 g/mol |
Exact Mass | 229.11000 g/mol |
LogP | 3.1668 |
Polar Surface Area | 42.09 Ų |
Storage Conditions | 2–8°C |
The compound’s stability under refrigeration suggests sensitivity to thermal degradation, possibly due to ester hydrolysis .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
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3375: N-H stretch (pyrrole ring).
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1680: C=O stretch (ester carbonyl).
Nuclear Magnetic Resonance (NMR)
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